molecular formula C8H16 B1199518 4-Ethyl-1-hexene CAS No. 16746-85-3

4-Ethyl-1-hexene

Cat. No. B1199518
CAS RN: 16746-85-3
M. Wt: 112.21 g/mol
InChI Key: OPMUAJRVOWSBTP-UHFFFAOYSA-N
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Description

4-Ethyl-1-hexene is a chemical compound with the molecular formula C8H16 . It is also known by other names such as 1-Hexene, 4-ethyl- .


Molecular Structure Analysis

The molecular structure of 4-Ethyl-1-hexene consists of eight carbon atoms and sixteen hydrogen atoms . The structure can be viewed as a 2D Mol file or a computed 3D SD file .

Scientific Research Applications

  • Ethylene Trimerization for 1-Hexene Production : A significant amount of research has been conducted on the trimerization of ethylene to produce 1-hexene, a key comonomer in LLDPE production. This process is preferred due to its high selectivity and cost-effectiveness. Developments in this area include the synthesis of various catalysts and investigations into the mechanism of trimerization, with chromium-based homogeneous catalysts being found most suitable (Dixon et al., 2004).

  • Polymerization Studies : Studies on the polymerization of hexene-1 using nickel(α-diimine) catalysts have shown the formation of poly(hexene-1) with various types of branches. This research is essential for understanding the properties and applications of polymers derived from hexene-1 (Subramanyam et al., 2004).

  • Copolymerization and Catalyst Development : Ethylene and 1-hexene have been copolymerized using various catalyst systems. The resulting copolymers' properties, such as melting point and crystallinity, are influenced by the incorporation of 1-hexene. This research is crucial for developing new materials with specific characteristics (Quijada et al., 1995).

  • Commercial Applications and Challenges : The production of 1-hexene by ethylene trimerization has garnered interest in the petrochemical industry. The review of commercially viable catalyst systems and the challenges faced in commercial applications, such as fouling issues due to polyethylene by-product formation, are significant for industrial-scale production (Salian et al., 2021).

  • Kinetic Studies and Copolymerization Behavior : Kinetic studies of ethylene/1-hexene copolymerization provide insights into the effects of reaction conditions on copolymer properties. Understanding these kinetics is essential for optimizing polymerization processes (Chakravarti et al., 2001).

  • Renewable Fuel Production : Research has also explored the conversion of 1-hexene to jet and diesel fuels, highlighting its potential as a renewable C6 platform for hydrocarbon fuel synthesis. This development is crucial for sustainable energy solutions (Harvey & Meylemans, 2014).

Safety And Hazards

4-Ethyl-1-hexene is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and drowsiness or dizziness. It is suspected of damaging fertility and causes damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

4-ethylhex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-4-7-8(5-2)6-3/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMUAJRVOWSBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70937334
Record name 4-Ethylhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [ChemSampCo MSDS]
Record name 1-Hexene, 4-ethyl-
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Product Name

4-Ethyl-1-hexene

CAS RN

16746-85-3
Record name 4-Ethyl-1-hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16746-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexene, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016746853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylhex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70937334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
PRO DE MONTELLANO, KL KUNZE, BA MICO - Molecular pharmacology, 1980 - Citeseer
… P-45O during metabolism of 4-ethyl-1-hexene and ethylene results in accumulation of abnormal … The zinc complexes of both N-methylprotoporphyrin IX (DME) and the 4-ethyl-1-hexene …
Number of citations: 61 citeseerx.ist.psu.edu
PRO DE MONTELLANO, BA Mico - Molecular Pharmacology, 1980 - ASPET
… microsomal cytochrome P-450 from phenobarbital-pretreated rats is destroyed in vitro, in the presence of NADPH, by terminal (monosubstituted) olefins such as 4-ethyl-1-hexene and 1-…
Number of citations: 143 molpharm.aspetjournals.org
R Bacskai, JE Goodrich… - Journal of Polymer Science …, 1972 - Wiley Online Library
… * Thermal d3usion measurements on poly-4-ethyl-1-hexene have been reported by Bonner and Luigi,' but the preparation and physical prpperties of the polymer were not described. …
Number of citations: 4 onlinelibrary.wiley.com
KI Al-Malah - Journal of Advanced Chemical Engineering, 2013 - academia.edu
Four hundred and seventy-six hydrocarbons (CnHm) were utilized to fit their normal boiling point temperatures (NBPT) as a function of molecular weight and carbon atomic fraction. The …
Number of citations: 9 www.academia.edu
H Bestian, K Clauss, H Jensen… - … International Edition in …, 1963 - Wiley Online Library
… 4ethyl-1-hexene. These 4-ethyl-a-olefins react further according to (A) and (B), and form … An attempt to produce 4-ethyl-1-hexene from 2-ethyl-1-butene by introduction of ethylene …
Number of citations: 23 onlinelibrary.wiley.com
SD Nelson, PG Seybold - Journal of Molecular Graphics and Modelling, 2001 - Elsevier
Structure–property relationships were obtained for 11 physical and chemical properties (boiling points (bp), melting points (mp), molar refractions (MR), molar volumes (MV), heats of …
Number of citations: 20 www.sciencedirect.com
K Al-Malah - Advanced Aspects of Engineering Research, 2021 - academia.edu
Four hundred and seventy (470) hydrocarbons (CnHm) were utilized to fit their critical temperature (Tc) and critical pressure (Pc) as functions of molecular weight and carbon atomic …
Number of citations: 1 www.academia.edu
TA Albahri - Fire safety journal, 2013 - Elsevier
A theoretical method is presented for predicting the lower flammability limit (LFL) volume % in air of pure compounds. Artificial neural networks were used to investigate several …
Number of citations: 28 www.sciencedirect.com
BA Mico - 1982 - elibrary.ru
… Among many analogues tested, methyl 2-isopropyl-4-pentenoate (24), 3-isopropyl-5-hexen-2-one (34), methyl 2-isopropyl-4-pentenyl ether (35), 4-ethyl-1-hexene (36), 1-heptene (37), …
Number of citations: 1 elibrary.ru
B Lian - 2013 - search.proquest.com
The knowledge of physicochemical properties of organic compounds becomes increasingly important. In this study, we developed UPPER (Unified Physical Property Estimation …
Number of citations: 3 search.proquest.com

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